molecular formula C15H18N2O2 B12781243 Propoxate, (R)- CAS No. 61045-93-0

Propoxate, (R)-

Cat. No.: B12781243
CAS No.: 61045-93-0
M. Wt: 258.32 g/mol
InChI Key: LKGPZAQFNYKISK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propoxate, ®-, typically involves the reaction of 1-phenyl-ethylamine with propoxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of Propoxate, ®-, involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propoxate, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propoxate, ®-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on neurotransmitter receptors.

    Medicine: Investigated as a potential anesthetic agent for use in various medical procedures.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

Propoxate, ®-, exerts its anesthetic effects by acting as a positive allosteric modulator on the γ-aminobutyric acid type A (GABAA) receptor. This enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to sedation and anesthesia. The compound is rapidly metabolized by hepatic esterases into an inactive carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propoxate, ®-, stands out due to its high potency and rapid onset of action. It is particularly effective in cold-blooded vertebrates and has a favorable safety profile compared to other anesthetics .

Properties

CAS No.

61045-93-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

propyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3/t12-/m1/s1

InChI Key

LKGPZAQFNYKISK-GFCCVEGCSA-N

Isomeric SMILES

CCCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2

Canonical SMILES

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.